4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate
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Overview
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate is a complex organic compound that features a unique combination of functional groups, including a pyran ring, a thiadiazole moiety, and a thiophene carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole intermediate, which is synthesized by reacting thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. This intermediate is then coupled with a pyran derivative through a thioether linkage, followed by esterification with 2-methylbenzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiadiazole moieties.
Reduction: Reduction reactions may target the carbonyl groups within the pyran ring.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicinal chemistry, the compound’s diverse functional groups make it a candidate for drug development. Researchers might explore its interactions with various biological targets to identify potential therapeutic applications.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its unique structure might lend itself to applications in organic electronics or as a precursor for advanced polymers.
Mechanism of Action
The mechanism of action of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The thiadiazole and thiophene moieties could play a role in these interactions, potentially affecting signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-6-(((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate
- 4-oxo-6-(((5-(pyridine-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate
Uniqueness
Compared to similar compounds, 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate stands out due to the presence of the thiophene ring, which can impart unique electronic properties and reactivity. This makes it particularly interesting for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S3/c1-12-5-2-3-6-14(12)19(27)29-16-10-28-13(9-15(16)25)11-31-21-24-23-20(32-21)22-18(26)17-7-4-8-30-17/h2-10H,11H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKFBKBHBLCBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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